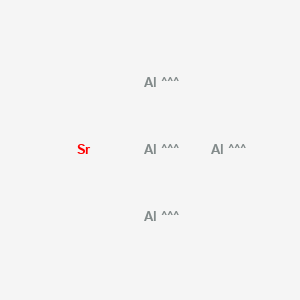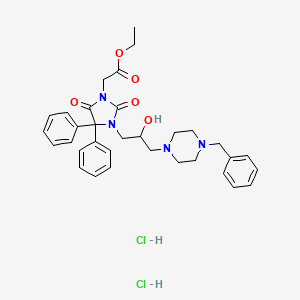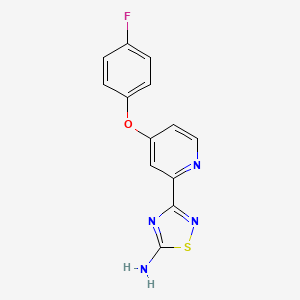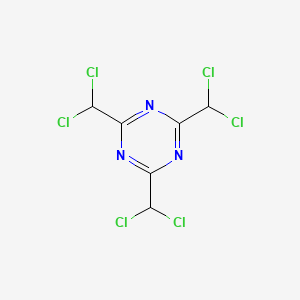
s-Triazine, 2,4,6-tris(dichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2,4,6-tris(dichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic ring compound with three nitrogen atoms replacing three carbon-hydrogen units in the benzene ring structure . This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- typically involves the chlorination of s-triazine derivatives. One common method is the liquid-phase chlorination of acetonitrile (CH₃CN), which undergoes a trimerization reaction to yield s-triazine derivatives, including 2,4,6-tris(dichloromethyl)-s-triazine . The reaction conditions often include the presence of a catalyst and controlled chlorination rates to achieve the desired product.
Industrial Production Methods
Industrial production of s-Triazine, 2,4,6-tris(dichloromethyl)- may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2,4,6-tris(dichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine, 2,4,6-tris(dichloromethyl)- include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazine derivatives, while oxidation reactions may produce triazine oxides.
Applications De Recherche Scientifique
s-Triazine, 2,4,6-tris(dichloromethyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of s-Triazine, 2,4,6-tris(dichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to s-Triazine, 2,4,6-tris(dichloromethyl)- include:
2,4,6-Tris(trichloromethyl)-s-triazine: Another triazine derivative with similar chemical properties.
2,4-Dichloro-6-methoxy-s-triazine: A triazine derivative used in various chemical reactions.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine derivative with applications in materials science.
Uniqueness
s-Triazine, 2,4,6-tris(dichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its high chlorine content and symmetrical structure make it valuable for specialized chemical synthesis and industrial applications.
Propriétés
Numéro CAS |
5311-21-7 |
|---|---|
Formule moléculaire |
C6H3Cl6N3 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2,4,6-tris(dichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |
Clé InChI |
LNRJBPCTMHMOFA-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





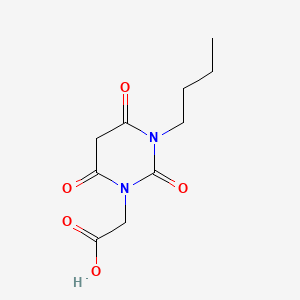
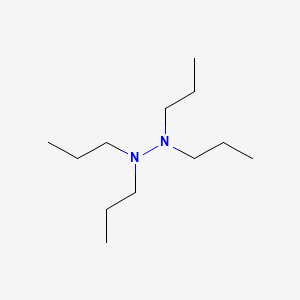
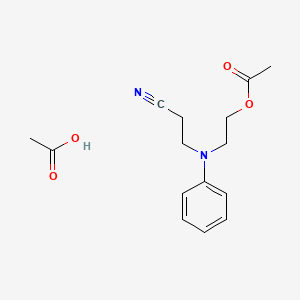

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
